

Spectroscopic Showdown: A Comparative Guide to Known and Unknown Rabeprazole Impurities

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Compound of Interest

Compound Name: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

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For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like rabeprazole is paramount. This guide provides a comprehensive spectroscopic comparison of known and unknown impurities of rabeprazole, offering valuable insights for impurity profiling and control.

Rabeprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities.^{[1][2][3]} Rigorous analytical characterization is crucial to identify and quantify these impurities to ensure the safety and efficacy of the final drug product. This guide details the spectroscopic characteristics of several identified rabeprazole impurities and outlines the methodologies for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for known and process-related impurities of rabeprazole, compiled from various scientific studies. This data is instrumental for the identification of impurities in rabeprazole samples.

Table 1: Spectroscopic Data of Known Rabeprazole Impurities

Impurity Name	Molecular Formula	Mass (m/z) [M+H] ⁺	Key ¹ H NMR Chemical Shifts (δ, ppm)	Key IR (cm ⁻¹) Bands
Rabeprazole Sulfide	C ₁₈ H ₂₁ N ₃ O ₂ S	344	7.1-7.6 (aromatic protons), 4.8 (CH ₂ -S), 3.9 (OCH ₂), 3.5 (OCH ₃), 2.2 (CH ₃)	3250 (N-H), 1580 (C=N), 1260 (C-O), 690 (C-S)
Rabeprazole Sulfone	C ₁₈ H ₂₁ N ₃ O ₄ S	376	7.2-8.0 (aromatic protons), 4.9 (CH ₂ -SO ₂), 4.1 (OCH ₂), 3.6 (OCH ₃), 2.3 (CH ₃)	3300 (N-H), 1590 (C=N), 1320 & 1130 (SO ₂), 1270 (C-O)
Rabeprazole N-Oxide	C ₁₈ H ₂₁ N ₃ O ₄ S	376	7.3-8.2 (aromatic protons), 4.7 (CH ₂ -SO), 4.0 (OCH ₂), 3.5 (OCH ₃), 2.1 (CH ₃)	3200 (N-H), 1585 (C=N), 1250 (C-O), 1030 (S=O)
2-Mercaptobenzimidazole	C ₇ H ₆ N ₂ S	151	12.5 (SH), 7.2-7.5 (aromatic protons)	3100-2500 (S-H), 1620 (C=N)

Note: NMR data is typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts may vary slightly depending on the solvent used.[\[4\]](#)

Characterization of Unknown Impurities from Forced Degradation

Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various storage and handling conditions.[\[1\]](#)[\[3\]](#) Spectroscopic analysis of these degradants is key to elucidating their structures.

Table 2: Spectroscopic Data of Characterized Degradation Products of Rabeprazole

RRT	Stress Condition	Characterized Structure	Molecular Formula	Mass (m/z) [M+H] ⁺	Key Spectroscopic Features
0.17	40°C/75% RH	1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid	C ₁₄ H ₁₁ N ₃ O ₃	282	Characterized by NMR and MS[5]
0.22	40°C/75% RH	1H-benzo[d]imidazole-2-sulfonic acid	C ₇ H ₆ N ₂ O ₃ S	200	Characterized by LC-NMR and high-resolution LC-MS[5]
0.28	40°C/75% RH	4-(3-methoxypropoxy)-3-methyl-2-pyridine carboxylic acid	C ₁₁ H ₁₅ NO ₄	226	Characterized by LC-NMR and high-resolution LC-MS[5]
-	Photodegradation	Benzimidazole	C ₇ H ₆ N ₂ O	135	Identified by ¹ H and ¹³ C NMR[6]
-	Photodegradation	[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol	C ₁₁ H ₁₇ NO ₃	212	Identified by ¹ H and ¹³ C NMR[6]

Experimental Protocols

A systematic approach is essential for the reliable identification and quantification of rabeprazole impurities.

Sample Preparation for Forced Degradation Studies

To generate potential degradation products, rabeprazole sodium can be subjected to the following stress conditions as per ICH guidelines^[7]:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 3 hours.^[1]
- Base Hydrolysis: 0.1 N NaOH at 60°C for 3 hours.^[1]
- Oxidative Degradation: 3% H₂O₂ at room temperature for 30 minutes.^[1]
- Thermal Degradation: 105°C for 18 hours.^[1]
- Photolytic Degradation: Exposure to UV light (254 nm).^[6]

Chromatographic Separation

A validated stability-indicating HPLC method is crucial for separating rabeprazole from its impurities.

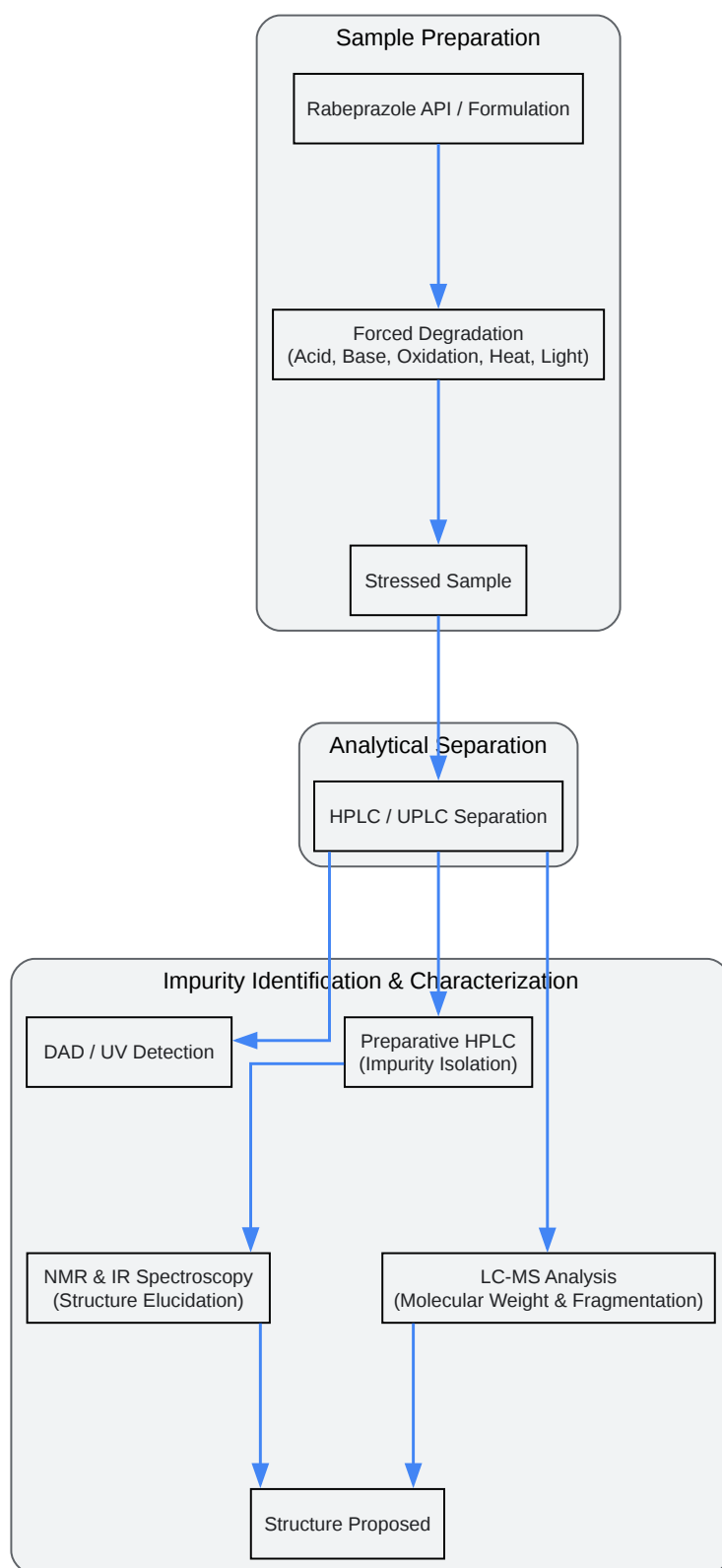
- Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm.^[1]
- Mobile Phase A: 0.025 M potassium dihydrogen orthophosphate buffer (pH 3.0).^[1]
- Mobile Phase B: Acetonitrile:Water (90:10).^[1]
- Gradient Elution: A suitable gradient program to ensure the separation of all peaks.
- Flow Rate: 1.0 mL/min.^[3]
- Detection: UV at 280 nm.^[3]

Spectroscopic Analysis

- Mass Spectrometry (MS): LC-MS/MS is a powerful tool for obtaining molecular weight and fragmentation data of the impurities.[7][8] ESI is a common ionization source.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure of isolated impurities.[6][9]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.[8]

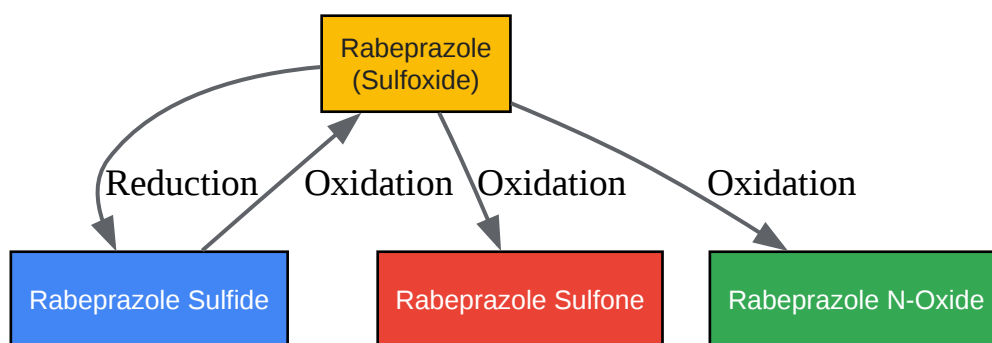
Visualizing the Workflow and Relationships

The following diagrams illustrate the typical workflow for impurity analysis and the chemical relationship between rabeprazole and some of its key impurities.



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Caption: Experimental workflow for rabeprazole impurity analysis.



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Caption: Relationship between rabeprazole and its oxidative/reductive impurities.

By employing these spectroscopic techniques and analytical methodologies, researchers can effectively identify and characterize both known and novel impurities of rabeprazole, ensuring the development of high-quality and safe pharmaceutical products.

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